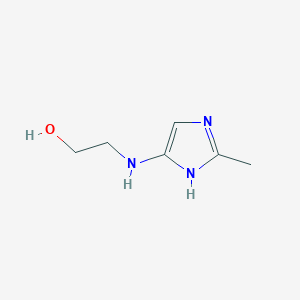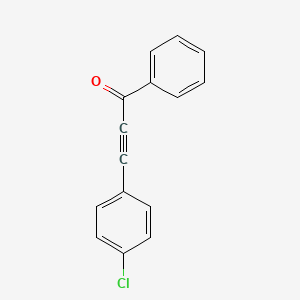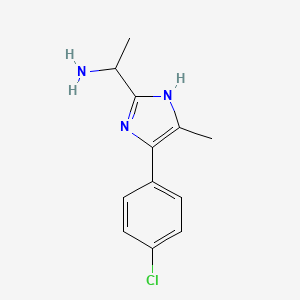
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound is known for its stability and reactivity, making it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) typically involves a multi-step process. One common method includes the reaction of chlorophosphoryl chloride with bis(oxy)methylene bis(2,2-dimethylpropanoate) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
科学研究应用
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
作用机制
The mechanism of action of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
Bis(oxy)methylene bis(2,2-dimethylpropanoate): A related compound with similar structural features but lacking the chlorophosphoryl group.
Chlorophosphoryl chloride: A simpler compound that serves as a precursor in the synthesis of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate).
Uniqueness
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is unique due to the presence of both chlorophosphoryl and bis(oxy)methylene bis(2,2-dimethylpropanoate) groups in its structure. This combination imparts distinct chemical properties, making it more versatile and reactive compared to its similar counterparts.
属性
分子式 |
C12H22ClO7P |
|---|---|
分子量 |
344.72 g/mol |
IUPAC 名称 |
[chloro(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H22ClO7P/c1-11(2,3)9(14)17-7-19-21(13,16)20-8-18-10(15)12(4,5)6/h7-8H2,1-6H3 |
InChI 键 |
MRXWWKVTUSFHQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)




![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)





